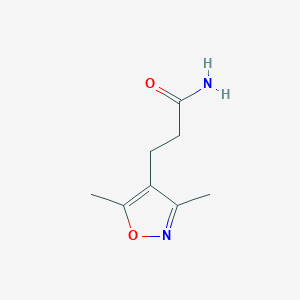

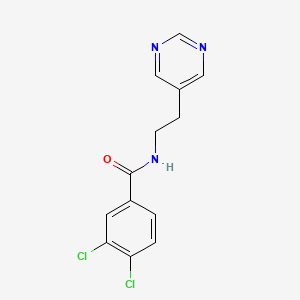

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

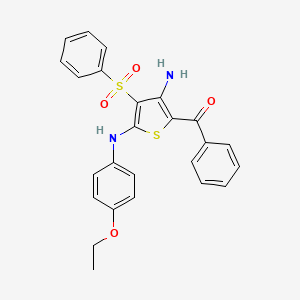

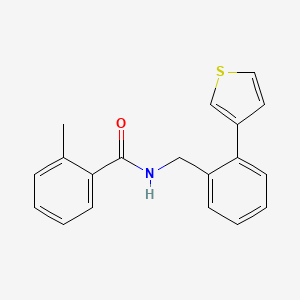

“3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two unsaturated bonds, one nitrogen atom, and one oxygen atom . The compound has been obtained from two biologically active compounds, such as isoxazole and cytisine .

Synthesis Analysis

The synthesis of this compound has been demonstrated to occur under very mild conditions, leading to the single-stage method . The reaction involves the use of sulfonamide and 4-chlorobenzaldehyde in ethanol, with the addition of a 40% aqueous solution of potassium hydroxide .Molecular Structure Analysis

The molecular structure of “this compound” has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of this compound .Scientific Research Applications

Neurokinin-1 Receptor Antagonist

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide has been studied for its potential as a neurokinin-1 (NK1) receptor antagonist. Harrison et al. (2001) discovered a compound effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its therapeutic potential in these areas (Harrison et al., 2001).

Palladium(II) Chloride Complexes

Research by Palombo et al. (2019) explored the formation of complexes with palladium(II) chloride. This study's findings are significant for understanding the chemical properties and potential applications of this compound in inorganic chemistry (Palombo et al., 2019).

Photoreactions in Organic Chemistry

Shima et al. (1984) investigated the photoreactions of a compound similar to this compound, which could provide insights into its reactivity under light exposure and potential applications in photochemistry (Shima et al., 1984).

Antidepressant Applications

A study by Bailey et al. (1985) described compounds with a structure related to this compound as potential antidepressants with reduced side effects, suggesting its relevance in the development of new antidepressant drugs (Bailey et al., 1985).

Herbicidal Activity

Research on a structurally related compound by Liu et al. (2008) demonstrated effectiveness in herbicidal activity. This suggests potential agricultural applications for this compound or its derivatives (Liu et al., 2008).

Antinociceptive Activity

A study by Önkol et al. (2004) on derivatives of a similar compound showed varying levels of antinociceptive activity, which could inform the development of pain management therapies (Önkol et al., 2004).

Cell Growth Assays in Culture

Cory et al. (1991) utilized a related compound in a soluble tetrazolium/formazan assay for cell growth, indicating its potential use in biological and pharmaceutical research (Cory et al., 1991).

Future Directions

Isoxazole derivatives, including “3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide”, are promising for obtaining new biologically active compounds . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZXCKTYOUCOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)